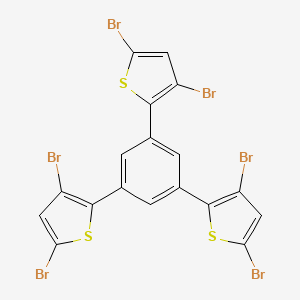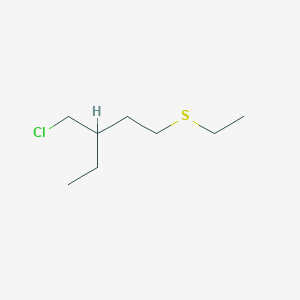
3-(Chloromethyl)-1-(ethylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-(ethylsulfanyl)pentane is an organic compound characterized by the presence of a chloromethyl group and an ethylsulfanyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(ethylsulfanyl)pentane typically involves the chloromethylation of 1-(ethylsulfanyl)pentane. This can be achieved through the reaction of 1-(ethylsulfanyl)pentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the sulfur atom of the ethylsulfanyl group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-(ethylsulfanyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used. The reactions are often performed in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amines, thiols, and ethers can be formed.
Oxidation Reactions: Sulfoxides and sulfones are the major products.
Reduction Reactions: The major product is 1-(ethylsulfanyl)pentane.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study the effects of chloromethyl and ethylsulfanyl groups on biological systems.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-(ethylsulfanyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The ethylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1-(methylsulfanyl)pentane
- 3-(Chloromethyl)-1-(propylsulfanyl)pentane
- 3-(Chloromethyl)-1-(butylsulfanyl)pentane
Uniqueness
3-(Chloromethyl)-1-(ethylsulfanyl)pentane is unique due to the specific combination of the chloromethyl and ethylsulfanyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylsulfanyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability.
Propiedades
Fórmula molecular |
C8H17ClS |
|---|---|
Peso molecular |
180.74 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17ClS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
BTVFFJACKUOSBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCSCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


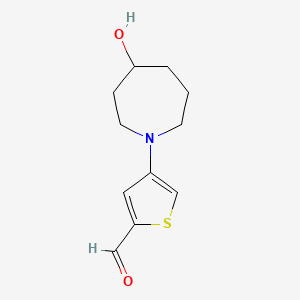
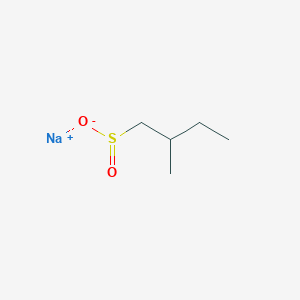
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
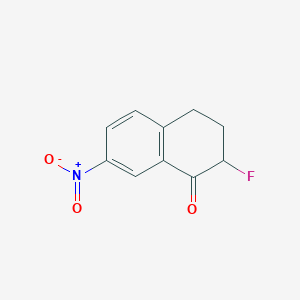

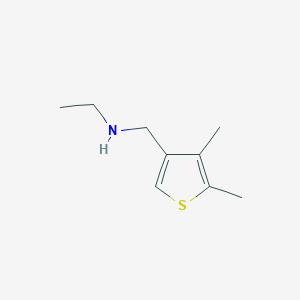

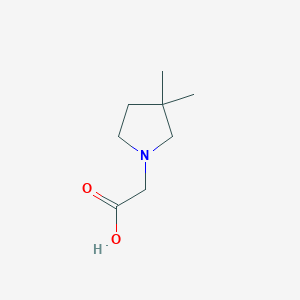
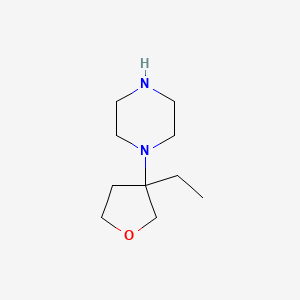
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
